2-Cyclopentyl-2-ethoxyethan-1-amine
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Overview
Description
2-Cyclopentyl-2-ethoxyethan-1-amine is an organic compound with the molecular formula C9H19NO It is characterized by a cyclopentyl group attached to an ethoxyethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-ethoxyethan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with ethyl 2-bromoacetate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia or an amine source under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The purification process often involves distillation and crystallization techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-ethoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentyl-2-ethoxyacetone.
Reduction: Cyclopentyl-2-ethoxyethan-1-amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-Cyclopentyl-2-ethoxyethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but lacks the ethoxyethanamine structure.
2-Ethoxyethanamine: Contains the ethoxyethanamine structure but lacks the cyclopentyl group.
Cyclopentylmethylamine: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
Its specific reactivity and interactions make it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-cyclopentyl-2-ethoxyethanamine |
InChI |
InChI=1S/C9H19NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-7,10H2,1H3 |
InChI Key |
QXDDGROSXFWEPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1CCCC1 |
Origin of Product |
United States |
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